molecular formula C19H14ClN3O2S B4818558 N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride

N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No. B4818558
M. Wt: 383.9 g/mol
InChI Key: BPJQSMGLCBXHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTP belongs to the class of thienopyrimidine derivatives and has been identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride exerts its pharmacological effects by inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and improved glucose homeostasis. PTP1B also plays a role in the regulation of several other signaling pathways, including those involved in cancer cell growth and survival. N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been found to inhibit the activity of PTP1B by binding to the catalytic site of the enzyme and preventing its dephosphorylation activity.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. In addition, N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been found to inhibit the growth of several cancer cell lines. The biochemical and physiological effects of N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride are mediated through its inhibition of PTP1B, which regulates several signaling pathways involved in these processes.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in various biological processes. However, N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacological properties are still being characterized. In addition, N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has not been extensively studied in human subjects, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride. One area of research is the development of more potent and selective PTP1B inhibitors. Another area of research is the characterization of the pharmacological properties of N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride in human subjects. This will be important for determining its safety and efficacy in the treatment of diabetes and cancer. Finally, the role of PTP1B in other biological processes, such as inflammation and immune function, should be further investigated to identify additional therapeutic applications for PTP1B inhibitors like N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride.
Conclusion
In conclusion, N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes and cancer. Its inhibition of PTP1B has been shown to improve glucose homeostasis and inhibit cancer cell growth. Although N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has some limitations for use in lab experiments, it is a valuable tool for studying the role of PTP1B in various biological processes. Future research on N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride should focus on the development of more potent and selective PTP1B inhibitors, the characterization of its pharmacological properties in human subjects, and the identification of additional therapeutic applications for PTP1B inhibitors.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibitors have been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been found to be a potent and selective inhibitor of PTP1B, with an IC50 value of 1.8 nM. In addition to its potential use in diabetes and obesity, N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has also been studied for its anticancer properties. PTP1B has been implicated in the regulation of several signaling pathways that are involved in cancer cell growth and survival. N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been found to inhibit the growth of several cancer cell lines, including breast cancer, colon cancer, and leukemia.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S.ClH/c1-2-4-12(5-3-1)17-9-14-18(20-10-21-19(14)25-17)22-13-6-7-15-16(8-13)24-11-23-15;/h1-10H,11H2,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJQSMGLCBXHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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